molecular formula C15H24N2O2 B3147397 benzyl N-(7-aminoheptyl)carbamate CAS No. 62146-64-9

benzyl N-(7-aminoheptyl)carbamate

Cat. No.: B3147397
CAS No.: 62146-64-9
M. Wt: 264.36 g/mol
InChI Key: ISUIGFYCBBIILY-UHFFFAOYSA-N
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Description

Benzyl N-(7-aminoheptyl)carbamate is a chemical compound with the molecular formula C15H24N2O2 and a molecular weight of 264.36 g/mol . . This compound is part of the carbamate family, which are organic compounds derived from carbamic acid.

Mechanism of Action

Target of Action

Benzyl N-(7-aminoheptyl)carbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines in organic synthesis . The primary targets of this compound are therefore the amine groups present in the molecule that is being synthesized .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, thereby protecting it from unwanted reactions during the synthesis process . This protection can be removed under relatively mild conditions, such as exposure to strong acid or heat .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the molecule that it is being used to synthesize. In general, the use of a protecting group like this compound allows for more complex molecules to be synthesized, as it prevents unwanted side reactions from occurring .

Pharmacokinetics

Like other carbamates, it is likely to have good solubility in organic solvents .

Result of Action

The primary result of the action of this compound is the protection of amine groups during organic synthesis . This allows for the successful synthesis of complex molecules without unwanted side reactions .

Action Environment

The efficacy and stability of this compound, like other carbamates, can be influenced by various environmental factors. These include the pH of the reaction environment, the temperature, and the presence of other reactive species . Careful control of these factors is necessary to ensure the successful use of this compound in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(7-aminoheptyl)carbamate can be synthesized through various methods. One efficient method involves the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide . This one-pot procedure provides high yields of benzyl carbamates.

Another method involves the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This method offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(7-aminoheptyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form amines or other related compounds.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Benzyl N-(7-aminoheptyl)carbamate has various scientific research applications, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Another carbamate compound with similar protecting group properties.

    N-(7-aminoheptyl)carbamate: A related compound with a different substituent on the carbamate group.

    Phenylmethyl carbamate: A compound with a phenylmethyl group attached to the carbamate.

Uniqueness

Benzyl N-(7-aminoheptyl)carbamate is unique due to its specific structure, which includes a benzyl group and a 7-aminoheptyl chain. This structure provides specific reactivity and properties that make it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

benzyl N-(7-aminoheptyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c16-11-7-2-1-3-8-12-17-15(18)19-13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIGFYCBBIILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

On an ice-water bath, to the solution of 1,7-diaminoheptane (1.433 g, 11 mmol) in CH2Cl2/MeOH (125 mL/125 mL) was added the solution of CbzCl (1.71 g, 10 mmol) in CH2Cl2 (250 mL) dropwise within 12 h while keeping the temperature below 5° C. The mixture was allowed to stir at the same temperature for another half of an hour before concentrated under reduced pressure to remove most of the MeOH. Water (150 mL) was then added, and the aqueous layer was adjusted to pH=2 using 6 N HCl. The layers were separated. The aqueous layer was washed with DCM (50 mL×3), then adjusted to pH=12 with 10 N NaOH and extracted with DCM (50 mL×3). The combined organic layers were dried over Na2SO4, concentrated and purified by flash column using DCM/MeOH (9/1) to give 856 mg white solid in 32% yield. 1H NMR (400 MHz, CDCl3): δ7.35-7.29 (m, 5H), 5.09 (s, 2H), 4.73 (brs, 1H), 3.18 (q, J=6.64 Hz, 2H), 2.67 (t, J=6.94 Hz, 2H), 1.55-1.44 (m, 2H), 1.44-1.40 (m, 2H), 1.32 (m, 6H). 13C NMR (100 MHz, CDCl3): δ 156.40, 136.70, 128.50, 128.09, 128.06, 66.55, 42.18, 41.06, 33.71, 29.91, 29.09, 26.76, 26.68. mp 78-80° C. IR v (Diamond, cm−1): 3327, 1686, 1532, 1263, 1144. MS (ESI) m/z found 264.8 (M+H)+.
Quantity
1.433 g
Type
reactant
Reaction Step One
Name
Quantity
1.71 g
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
32%

Synthesis routes and methods II

Procedure details

In 80 ml of the tetrahydrofuran were dissolved 1.00 g of DL-trans-benzylhydrogenepoxysuccinate, 1.70 g of N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane, 0.73 g of 1-hydroxybenzotriazole and 0.55 g of N-methylmorpholine. To the solution was slowly added 0.95 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride under ice-cooling with stirring. The mixture was stirred for 2 hours under ice-cooling and then for 2 hours at room temperature. The solution was concentrated under reduced pressure and admixed with 100 ml of ethyl acetate and 100 ml of water and the mixture was shaken vigorously. The ethyl acetate layer was separated and washed successively with a 10% aqueous hydrochloric acid solution, an aqueous saturated bicarbonate solution and an aqueous saturated sodium chloride solution and concentrated to dryness. The resulting residue was purified by column chromatography on silica gel (chloroform:acetone=10:1) and recrystallized from ethyl acetate-n-hexane to give 1.50 g of N-[N-DL-3-trans-benzyloxycarboxyloxirane-2-carbonyl)-L-leucyl]-N'-benzyloxycarbonyl-1,7-diaminoheptane m.p. 134° C. Yield: 67%.
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
N-L-leucyl-N'-benzyloxycarbonyl-1,7-diaminoheptane
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
trans-benzylhydrogenepoxysuccinate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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